2-(4-fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide
CAS No.: 1916689-11-6
Cat. No.: VC4285728
Molecular Formula: C13H16FNO4
Molecular Weight: 269.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1916689-11-6 |
|---|---|
| Molecular Formula | C13H16FNO4 |
| Molecular Weight | 269.272 |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C13H16FNO4/c14-10-1-3-11(4-2-10)19-7-12(16)15-8-13(17)5-6-18-9-13/h1-4,17H,5-9H2,(H,15,16) |
| Standard InChI Key | PWAORNBXPBPFMO-UHFFFAOYSA-N |
| SMILES | C1COCC1(CNC(=O)COC2=CC=C(C=C2)F)O |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves condensation reactions between appropriate precursors. For example, the reaction between a 4-fluorophenoxyacetyl chloride and an amine derived from 3-hydroxyoxolan could yield the desired compound. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Biological Activity
While specific biological activity data for 2-(4-fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide is not available, related compounds have shown promise in various therapeutic areas:
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Antitubercular Activity: Compounds with similar scaffolds, such as 2-phenoxy-N-phenylacetamides, have demonstrated potent antitubercular effects, suggesting potential for this class of molecules in treating tuberculosis .
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Anticancer Activity: Some acetamide derivatives have been explored for their anticancer properties, though specific data on this compound is lacking .
Future Research Directions
Given the potential of acetamide derivatives in drug discovery, further research on 2-(4-fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide could focus on:
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Synthetic Optimization: Developing efficient synthesis routes to facilitate large-scale production.
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Biological Evaluation: Assessing the compound's activity against various biological targets, including bacteria, viruses, and cancer cells.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and drug-like properties.
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